molecular formula C6H4BrClIN B6306008 6-Bromo-2-chloro-3-iodo-4-methylpyridine CAS No. 1823934-07-1

6-Bromo-2-chloro-3-iodo-4-methylpyridine

Cat. No.: B6306008
CAS No.: 1823934-07-1
M. Wt: 332.36 g/mol
InChI Key: LVDMJVIMDFDHNJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-iodo-4-methylpyridine is a halogenated derivative of pyridine, a heterocyclic aromatic compound. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyridine ring, along with a methyl group. The molecular formula is C6H4BrClIN, and it has a molecular weight of 332.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-iodo-4-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-iodo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with another aromatic compound .

Scientific Research Applications

6-Bromo-2-chloro-3-iodo-4-methylpyridine is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The specific mechanism of action of 6-Bromo-2-chloro-3-iodo-4-methylpyridine is not well-documented. its reactivity is influenced by the presence of multiple halogen atoms, which can create steric hindrance and affect the electronic properties of the pyridine ring. These factors play a role in the compound’s interactions with other molecules and its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chloro-4-iodopyridine: Similar structure but lacks the methyl group.

    4-Bromo-2-chloro-3-iodopyridine: Similar structure but with different positions of halogen atoms.

    6-Bromo-2-chloro-4-methylpyridine: Lacks the iodine atom.

Uniqueness

6-Bromo-2-chloro-3-iodo-4-methylpyridine is unique due to the specific arrangement of halogen atoms and the presence of a methyl group, which can significantly influence its reactivity and applications compared to other halogenated pyridines .

Properties

IUPAC Name

6-bromo-2-chloro-3-iodo-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDMJVIMDFDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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